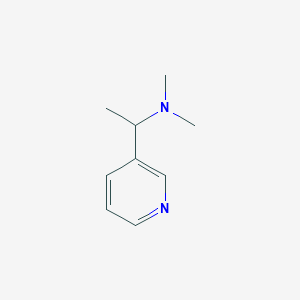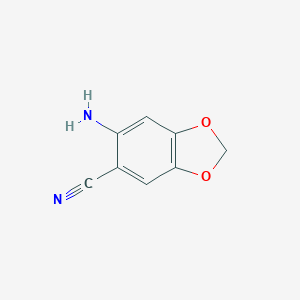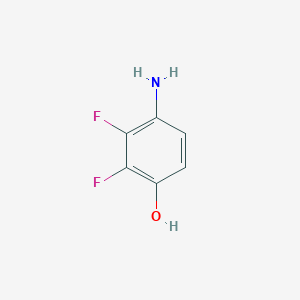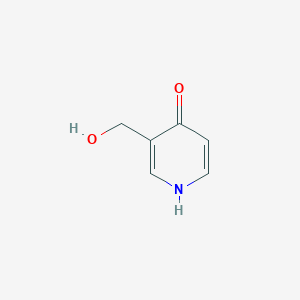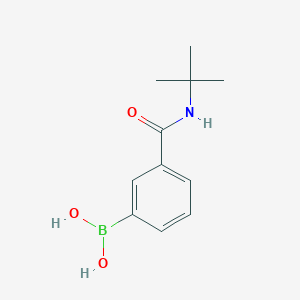
5-Ethoxy-1-hex-5-enylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-1-hex-5-enylpyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidine ring substituted with a hexenyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-hexenylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the desired pyrrolidine derivative. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
5-Ethoxy-1-hex-5-enylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- 1-(5-Hexenyl)-5-methoxypyrrolidine-2-one
- 1-(5-Hexenyl)-5-propoxypyrrolidine-2-one
- 1-(5-Hexenyl)-5-butoxypyrrolidine-2-one
Comparison: 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one is unique due to its specific ethoxy substitution, which can influence its reactivity and biological activity compared to its methoxy, propoxy, and butoxy analogs. The ethoxy group may confer different steric and electronic properties, affecting the compound’s interaction with molecular targets and its overall stability .
Properties
CAS No. |
178671-80-2 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
5-ethoxy-1-hex-5-enylpyrrolidin-2-one |
InChI |
InChI=1S/C12H21NO2/c1-3-5-6-7-10-13-11(14)8-9-12(13)15-4-2/h3,12H,1,4-10H2,2H3 |
InChI Key |
SUSBODCWUHAOJT-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(=O)N1CCCCC=C |
Canonical SMILES |
CCOC1CCC(=O)N1CCCCC=C |
Synonyms |
2-Pyrrolidinone,5-ethoxy-1-(5-hexenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


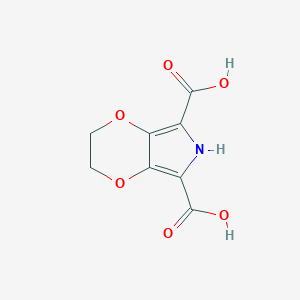
![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)
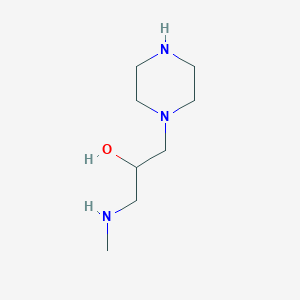
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)
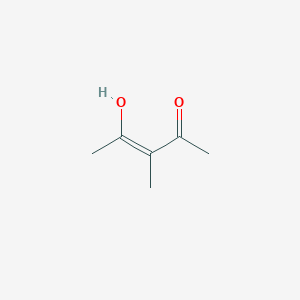
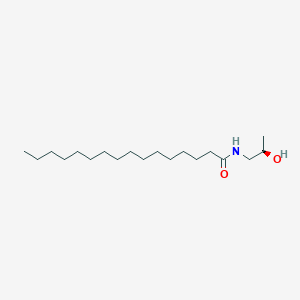
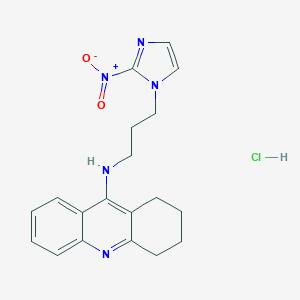

![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)
